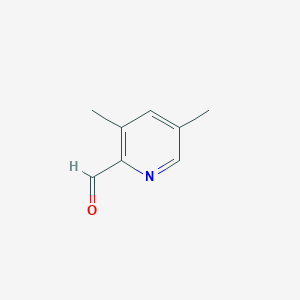

3,5-Dimethylpyridine-2-carboxaldehyde

描述

Significance and Research Context of Pyridine-2-carboxaldehydes in Organic Synthesis

Pyridine-2-carboxaldehydes, as a class of compounds, are of considerable importance in organic synthesis. The parent compound, pyridine-2-carbaldehyde, is a colorless oily liquid that serves as a versatile precursor to a variety of more complex molecules. echemi.comwikipedia.org These aldehydes are typically prepared through the oxidation of the corresponding hydroxymethyl- or methylpyridines. echemi.comwikipedia.org

The aldehyde functional group at the 2-position is susceptible to nucleophilic attack, a characteristic that chemists extensively exploit. A prominent reaction is the condensation with amines to form Schiff bases. echemi.comwikipedia.org These Schiff bases, particularly those derived from pyridine-2-carboxaldehyde, are highly effective bidentate ligands, capable of forming robust complexes with a variety of metal ions. echemi.comwikipedia.org This property underpins their use in coordination chemistry and catalysis. Furthermore, pyridine-2-carboxaldehydes are key intermediates in the synthesis of pharmaceuticals, such as the cholinesterase reactivator pralidoxime, which is produced from 2-formylpyridine. echemi.comwikipedia.org Their derivatives are also investigated for their potential as anticancer agents, often in the form of thiosemicarbazones. acs.orggoogle.com

Historical Perspectives and Evolution of Research on 3,5-Dimethylpyridine-2-carboxaldehyde

While specific historical accounts detailing the first synthesis of this compound are not readily found in seminal literature, the evolution of its research can be inferred from studies on similarly substituted pyridine (B92270) aldehydes. Research into polysubstituted pyridine aldehydes gained traction as chemists sought to modulate the electronic properties and steric environment of the pyridine ring to fine-tune the reactivity and biological activity of its derivatives.

A notable contribution to this area comes from the work of Achremowicz in 1980, which focused on the synthesis of derivatives of 3,5-dinitropyridine (B58125) aldehydes. nih.gov In this research, mono- and dimethyl-3,5-dinitropyridines were successfully oxidized using selenium dioxide (SeO2) to produce the corresponding hemiacetals of the new 3,5-dinitropyridine aldehydes. nih.gov This work is significant as it demonstrates a viable synthetic route to introducing an aldehyde group at the 2-position of a pyridine ring already bearing substituents at the 3 and 5 positions. The study also explored the creation of oximes from these aldehydes, some of which exhibited antibacterial activity, highlighting the early interest in the biological applications of such substituted pyridine aldehydes. nih.gov This line of research into the oxidation of substituted methylpyridines represents a key step in the historical development towards the synthesis and study of compounds like this compound.

Structural Features and Reactive Sites of this compound Relevant to Research

The structure of this compound, with the chemical formula C₈H₉NO, is characterized by a pyridine ring substituted with a formyl (aldehyde) group at the 2-position and two methyl groups at the 3 and 5 positions. nih.gov The presence and positioning of these functional groups dictate the molecule's reactivity.

The primary reactive sites are the nitrogen atom of the pyridine ring and the carbonyl carbon of the aldehyde group. The pyridine nitrogen possesses a lone pair of electrons, making it a Lewis base and a coordination site for metals. The aldehyde group is a key site for nucleophilic addition and condensation reactions.

A quantum-chemical study on the related 3,5-diacetyl-2,6-dimethylpyridine (B1595985) revealed that protonation of the pyridine nitrogen leads to a significant increase in the acidity of the hydrogen atoms on the adjacent methyl groups. nih.gov A similar effect can be anticipated for this compound, where the acidity of the methyl group at the 3-position would be enhanced upon coordination of the pyridine nitrogen to a Lewis acid, potentially influencing its participation in certain condensation reactions.

Interactive Data Table: Physicochemical Properties of Pyridine Aldehydes

| Compound Name | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| Pyridine-2-carboxaldehyde | C₆H₅NO | 107.11 | 181 |

| Pyridine-3-carboxaldehyde | C₆H₅NO | 107.11 | 209-211 |

| This compound | C₈H₉NO | 135.16 | Not available |

| 2,4,6-Trimethylpyridine (B116444) | C₈H₁₁N | 121.18 | 171-172 |

Note: Data for pyridine-2-carboxaldehyde and 2,4,6-trimethylpyridine are included for comparison. wikipedia.orgwikipedia.org Data for this compound is limited in publicly available literature.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,5-dimethylpyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6-3-7(2)8(5-10)9-4-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYDYILQCRDXHLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80595883 | |

| Record name | 3,5-Dimethylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675138-02-0 | |

| Record name | 3,5-Dimethylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethylpyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3,5 Dimethylpyridine 2 Carboxaldehyde and Its Precursors

Strategies for Formyl Group Introduction at the 2-Position of Pyridine (B92270) Ring

The introduction of a formyl group at the C-2 position of a pyridine ring is a key transformation for which several methodologies have been developed. These strategies range from the oxidation of pre-existing C1 side chains to direct C-H formylation.

A common and reliable method for preparing pyridine-2-carboxaldehydes is the oxidation of the corresponding 2-methyl or 2-hydroxymethylpyridines. wikipedia.org This approach avoids the challenges of regioselectivity associated with direct formylation of the pyridine ring.

Various oxidizing agents can be employed for this transformation. Selenium dioxide (SeO₂) has been effectively used to oxidize the 2-methyl group of substituted pyridines, such as 3-nitropyridine (B142982) and various lutidines, directly to the corresponding 2-carboxaldehyde. google.comacs.org

Another pathway involves a two-step sequence starting from 2-methylpyridine. The methyl group is first chlorinated using an agent like trichloroisocyanuric acid to yield 2-chloromethylpyridine. This intermediate is then hydrolyzed under alkaline conditions to 2-pyridinemethanol. google.compatsnap.com The resulting alcohol can be oxidized to the target aldehyde using mild conditions, for example, with sodium hypochlorite (B82951) in the presence of catalysts like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and potassium bromide. google.compatsnap.com Vapour phase oxidation of pyridinemethanols over metal oxide catalysts, such as V₂O₅, also represents a viable industrial method. tandfonline.com

Table 1: Oxidation Reactions for Pyridine-2-carboxaldehyde Synthesis

| Starting Material | Reagent(s) | Product | Reference(s) |

|---|---|---|---|

| 3-Nitropyridine | Selenium dioxide, 1,4-dioxane | 3-Nitropyridine-2-carboxaldehyde | acs.org |

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds. ijpcbs.comorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, a halomethyleniminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halide, most commonly phosphorus oxychloride (POCl₃). ijpcbs.com

The mechanism proceeds via an electrophilic aromatic substitution. organic-chemistry.org However, the electron-deficient nature of the pyridine ring makes it less reactive towards this electrophilic attack compared to electron-rich systems like pyrroles or phenols. researchgate.net Consequently, direct Vilsmeier-Haack formylation of unsubstituted pyridine is often inefficient. The reaction is more successfully applied to pyridine rings that are activated by electron-donating substituents. chemrxiv.org For instance, the formylation of 3-amino-4-methyl pyridines has been used as a key step in the synthesis of 3-formyl-6-azaindoles. chemrxiv.org The reaction can also be influenced by the specific Vilsmeier reagent used; for example, using PBr₃/DMF has been shown to lead to different outcomes in reactions with spiroimidazolidinones compared to the more common POCl₃/DMF system. researchgate.net

Beyond classical oxidation and Vilsmeier-Haack approaches, several alternative methods for the direct formylation of the pyridine nucleus have been developed. These methods often offer unique regioselectivity or milder reaction conditions.

One strategy involves the formylation of organometallic intermediates. For example, a Grignard reagent, prepared from a halogenated pyridine, can be treated with a formylating agent such as 2-(N-Methyl-N-formyl)-aminopyridine to yield the corresponding aldehyde directly. erowid.org This method is effective for a variety of Grignard reagents and benefits from the chelation of the intermediate which prevents over-addition. erowid.org

Transition metal-catalyzed C-H functionalization has also emerged as a potent strategy. An efficient copper-catalyzed C3-formylation of imidazo[1,2-a]pyridines has been developed using dimethyl sulfoxide (B87167) (DMSO) as the formylation reagent and molecular oxygen as the oxidant. nih.gov While this example is for a fused pyridine system, it highlights the potential of C-H activation for the direct introduction of formyl groups into pyridine-based structures.

Regioselective Alkylation and Functionalization of the Pyridine Ring (3,5-Dimethyl Substitution)

Achieving the 3,5-dimethyl substitution pattern on the pyridine ring is a synthetic challenge that requires precise control of regioselectivity. Direct alkylation of pyridine often yields mixtures of products, necessitating more sophisticated approaches.

Direct methylation of pyridine using radical-generating methods typically results in poor regioselective control, producing mixtures of 2-, 3-, and 4-methylpyridines. nih.gov However, specific catalytic systems have been developed to favor methylation at certain positions.

A notable method for selective α-methylation (at the 2- or 6-position) involves using a Raney nickel catalyst in the presence of a high-boiling primary alcohol, which serves as the source of the methyl group. nih.govresearchgate.net This reaction is thought to proceed either through the generation of a reactive methylating species on the catalyst surface or via a Ladenburg rearrangement of a pyridinium (B92312) intermediate. nih.gov A similar approach using a nickel and nickel oxide catalyst in the vapor phase with an organic compound like methanol (B129727) also provides selective α-methylation. google.com

Synthesizing pyridines with substitution at the 3- and 5-positions, as required for the precursor to 3,5-Dimethylpyridine-2-carboxaldehyde, generally relies on constructing the ring from acyclic precursors with the desired substitution already in place. The Hantzsch pyridine synthesis is a classic and versatile method for this, involving the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia source. baranlab.orgnih.gov By choosing the appropriate starting materials, a wide variety of substituted dihydropyridines can be prepared, which are then oxidized to the corresponding pyridines.

Modern regiodivergent methods offer more direct control. For instance, the alkylation of pyridines with 1,1-diborylalkanes can be directed to either the C2 or C4 position by the choice of alkyllithium activator (sec-butyllithium for C2, methyllithium (B1224462) for C4). acs.org

Table 2: Selected Regioselective Alkylation Methods for Pyridines

| Pyridine Substrate | Reagent(s) / Method | Product(s) | Key Feature | Reference(s) |

|---|---|---|---|---|

| Pyridine | Raney® nickel, 1-propanol (B7761284) (flow) | 2-Methylpyridine | Selective α-methylation | nih.gov |

| Pyridine | Methanol, Ni/NiO catalyst | α-Picoline | Selective α-methylation | google.com |

| Pyridine | 1,1-Diborylalkane, MeLi | C4-Alkylated Pyridine | Activator-controlled C4-selectivity | acs.org |

| Pyridine | 1,1-Diborylalkane, s-BuLi | C2-Alkylated Pyridine | Activator-controlled C2-selectivity | acs.org |

| Aldehyde, β-ketoester, Ammonia | Hantzsch Synthesis | Substituted 1,4-Dihydropyridine | Ring construction with defined substitution | baranlab.orgnih.gov |

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of pyridine rings, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high precision. nih.gov These reactions are crucial for derivatizing a pre-formed pyridine core.

The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods. However, the synthesis and stability of the requisite pyridine-2-boronic acids can be problematic. sigmaaldrich.com To circumvent these issues, alternative coupling partners have been developed. For example, bench-stable pyridine-2-sulfinates have been shown to be excellent nucleophilic partners in palladium-catalyzed desulfinylative cross-coupling reactions with aryl halides. sigmaaldrich.com

Other established methods like the Stille, Negishi, and Sonogashira couplings are also frequently employed to introduce various substituents onto the pyridine ring. nih.govmdpi.com These strategies typically involve the reaction of a halo- or triflyloxy-pyridine with an organometallic reagent (organotin, organozinc, or terminal alkyne, respectively) in the presence of a palladium or other transition metal catalyst. Such methods are particularly valuable for the late-stage functionalization of complex molecules in drug discovery and for the synthesis of materials like terpyridines. mdpi.comresearchgate.net

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pyridine derivatives. nih.govresearchgate.net For the synthesis of this compound, green approaches primarily focus on the oxidation of its precursor, 3,5-lutidine, using environmentally benign oxidants and catalysts.

One of the most promising green oxidants is hydrogen peroxide (H₂O₂), which produces water as its only byproduct. dlut.edu.cn Research has shown that the coherent-synchronized oxidation of pyridine using hydrogen peroxide can yield valuable pyridine bases. researchgate.net The selective oxidation of alkylpyridines can be achieved using H₂O₂ in the presence of various catalysts. For instance, a metal-free catalyst, Oxynitrox S100, has been developed for the selective oxidation of alcohols and can be an effective green alternative to traditional metal-based catalysts. pcimag.com Another approach involves the use of biocatalysts. Enzymes such as xylene monooxygenase have been shown to catalyze the oxidation of methyl groups on pyridine rings, offering a highly selective and environmentally friendly route to pyridine alcohols, which can be further oxidized to aldehydes. rsc.org This biocatalytic method operates in aqueous solutions at ambient temperatures and pressures, significantly reducing the environmental footprint compared to traditional methods that require harsh reagents and organic solvents. rsc.org

Furthermore, photoelectrocatalytic oxidation presents a novel green pathway. Studies on the selective photoelectrocatalytic oxidation of 3-methylpyridine (B133936) to 3-pyridinemethanol (B1662793) and 3-pyridinecarboxaldehyde (B140518) have been conducted using nanostructured TiO₂ electrodes in water under UVA irradiation, demonstrating the potential for clean, light-driven synthesis. researchgate.net

Microwave-assisted synthesis is another green technique that has been successfully applied to the synthesis of pyridine derivatives. nih.govresearchgate.net This method often leads to shorter reaction times, higher yields, and purer products compared to conventional heating methods. researchgate.net The Hantzsch dihydropyridine (B1217469) synthesis, a key reaction for producing pyridine cores, has been adapted to microwave flow reactors, allowing for continuous processing and easier scale-up. nih.gov

The following table summarizes some of the green chemistry approaches applicable to the synthesis of pyridine aldehydes:

| Green Chemistry Approach | Oxidant/Catalyst | Advantages |

| Catalytic Oxidation | Hydrogen Peroxide (H₂O₂) with catalysts like Oxynitrox S100 | Water as the only byproduct, metal-free options available. dlut.edu.cnpcimag.com |

| Biocatalysis | Enzymes (e.g., xylene monooxygenase) | High selectivity, mild reaction conditions (aqueous, ambient temperature). rsc.org |

| Photoelectrocatalysis | Nanostructured TiO₂ electrodes | Uses light as an energy source, conducted in water. researchgate.net |

| Microwave-Assisted Synthesis | Various | Shorter reaction times, higher yields, continuous flow possibilities. nih.govresearchgate.net |

Scale-Up Synthesis Considerations and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. The primary route for its synthesis involves the oxidation of 3,5-lutidine. Therefore, the scale-up considerations for the production of 3,5-lutidine are foundational.

Precursor (3,5-Lutidine) Synthesis and Scale-Up:

The industrial production of 3,5-lutidine is often achieved through the condensation of aldehydes and/or ketones with ammonia in the gas phase over a heterogeneous catalyst. google.com A patented process describes the synthesis of 3,5-lutidine from propionaldehyde (B47417) and formaldehyde. google.com Another method involves the vapor phase reaction of 2-methyl-1,5-pentanediamine with hydrogen over an oxide catalyst at high temperatures (400-500 °C). researchgate.netresearchgate.net For large-scale production, a continuous process is preferred, which involves feeding the reactants over a fixed-bed or fluidized-bed catalyst, followed by condensation of the product stream and separation of 3,5-lutidine by distillation. researchgate.netresearchgate.net The use of a fluidized bed reactor is advantageous as it helps to manage the heat of reaction and allows for continuous regeneration of the catalyst, which can be deactivated by coke formation. google.com

Oxidation to this compound and Process Optimization:

The oxidation of 3,5-lutidine to this compound is a critical step that requires careful optimization to maximize yield and selectivity while minimizing the formation of byproducts such as the corresponding carboxylic acid or over-oxidation products. Selenium dioxide (SeO₂) has been a commonly employed reagent for this transformation. nih.gov However, due to the toxicity of selenium compounds, process optimization is crucial to use it in catalytic amounts with a co-oxidant, and to ensure its effective removal from the final product. du.ac.in

Process optimization for the synthesis of pyridine aldehydes often involves studying the influence of various parameters such as temperature, reaction time, catalyst type and concentration, and reactant ratios. For gas-phase reactions, the contact time of the reactants with the catalyst is a critical parameter. baranlab.org Monitoring the reaction progress is essential to maximize the yield, as over-oxidation can lead to lower yields of the desired aldehyde.

For scale-up, the choice of reactor is important. Continuous flow reactors, including those that can be used with microwave heating, offer advantages for scaling up reactions by allowing for better control over reaction parameters and facilitating a more consistent product quality. nih.gov The purification of the final product on a large scale is typically achieved through distillation or crystallization.

Key parameters for process optimization in the synthesis of this compound are outlined in the table below:

| Parameter | Considerations for Optimization |

| Catalyst | Selection of a highly selective and reusable catalyst (e.g., supported metal oxides, green catalysts). For SeO₂, using it in catalytic amounts with a co-oxidant. du.ac.in |

| Temperature | Balancing reaction rate with selectivity; avoiding decomposition or over-oxidation. |

| Pressure | For gas-phase reactions, optimizing pressure can influence conversion and catalyst lifetime. |

| Reactant Ratio | Optimizing the ratio of 3,5-lutidine to the oxidizing agent to maximize aldehyde yield and minimize byproduct formation. |

| Solvent | Choosing a solvent that is effective, safe, and easily recyclable. Green solvents are preferred. |

| Reaction Time | Monitoring the reaction to stop at the point of maximum aldehyde concentration to prevent further oxidation. |

| Purification | Developing an efficient and scalable purification method (e.g., distillation, crystallization, or chromatography for high-purity applications). |

Elucidation of Reaction Mechanisms and Transformative Chemistry of 3,5 Dimethylpyridine 2 Carboxaldehyde

Nucleophilic Addition Reactions at the Carbonyl Center

The most fundamental reaction of aldehydes and ketones is nucleophilic addition to the carbonyl group. masterorganicchemistry.comlibretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the rehybridization of the carbon from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org This intermediate is then typically protonated to yield an alcohol or can undergo subsequent reactions. The reactivity of 3,5-Dimethylpyridine-2-carboxaldehyde in these additions is governed by both steric and electronic factors.

The reaction of this compound with primary amines or hydroxylamine (B1172632) provides access to imines (Schiff bases) and oximes, respectively. These condensation reactions typically proceed via nucleophilic addition of the nitrogen species to the carbonyl carbon, forming a carbinolamine intermediate. Subsequent dehydration, often catalyzed by acid, yields the C=N double bond. redalyc.orgkhanacademy.org

The general mechanism involves the attack of the nitrogen nucleophile on the carbonyl carbon, followed by proton transfer to form a neutral carbinolamine. Acid-catalyzed dehydration of this intermediate then leads to the final imine or oxime product. khanacademy.org Various methods can be employed for imine synthesis, including reactions in aqueous media or under microwave irradiation without a catalyst. organic-chemistry.orgresearchgate.net

Oximes are synthesized by the condensation of an aldehyde with hydroxylamine. wikipedia.orgbyjus.com This reaction is a reliable method for the characterization of aldehydes and ketones and produces aldoximes from aldehydes. wikipedia.orgbyjus.com The resulting oximes from this compound can exist as E or Z geometric isomers due to the restricted rotation around the C=N bond.

Table 1: General Conditions for Imine and Oxime Formation from Aldehydes

| Product Type | Nitrogen Nucleophile | Typical Conditions |

|---|---|---|

| Imine | Primary Amine (R-NH₂) | Mild acid catalyst (e.g., acetic acid), removal of water (e.g., Dean-Stark trap), various solvents (e.g., ethanol (B145695), toluene). redalyc.org |

| Oxime | Hydroxylamine (NH₂OH) | Weakly acidic medium, often using hydroxylamine hydrochloride and a base like sodium acetate (B1210297). byjus.com |

In the presence of alcohols, this compound can form hemiacetals and subsequently acetals. The reaction is typically acid-catalyzed. A hemiacetal contains both an alcohol and an ether group attached to the same carbon. khanacademy.org

The mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Nucleophilic attack by an alcohol molecule then occurs, forming a tetrahedral intermediate. Deprotonation yields the hemiacetal. khanacademy.org In the presence of excess alcohol and a strong acid catalyst, the hemiacetal can be converted to an acetal (B89532). This involves protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule to form a resonance-stabilized carbocation. A second molecule of alcohol then attacks this cation, and subsequent deprotonation gives the final acetal product. This reaction is reversible and can be controlled by managing the concentration of water. khanacademy.org

Carbon nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent reagents for forming new carbon-carbon bonds via addition to the carbonyl group of this compound. These reactions are generally irreversible due to the high basicity of the nucleophiles. masterorganicchemistry.com

The addition of a Grignard or organolithium reagent to the aldehyde results in the formation of a secondary alcohol after an aqueous workup. The organometallic reagent delivers an alkyl or aryl group to the carbonyl carbon, producing a magnesium or lithium alkoxide intermediate. nih.gov Subsequent protonation with a mild acid furnishes the corresponding secondary alcohol. The reaction must be carried out under anhydrous conditions to prevent the highly reactive organometallic reagent from being quenched by water.

Catalytic enantioselective additions to pyridine (B92270) derivatives using Grignard reagents have been developed, often employing a chiral copper(I) complex. nih.gov While these methods are often applied to pyridinium (B92312) salts, the principles of nucleophilic attack by the organomagnesium compound are fundamental to the transformation. nih.govresearchgate.net

Oxidation Reactions and Pathways

The aldehyde functional group of this compound is readily oxidized to a carboxylic acid or can participate in more complex oxidative transformations.

A primary transformation of this compound is its oxidation to 3,5-Dimethylpyridine-2-carboxylic acid. echemi.com This conversion is a common reaction for aldehydes and can be accomplished using a variety of oxidizing agents.

Common oxidants for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated in situ from CrO₃ or Na₂Cr₂O₇ and H₂SO₄), and milder reagents like silver oxide (Ag₂O) as used in the Tollens' test. Selenium dioxide (SeO₂) is also a known oxidant for converting activated methyl groups to aldehydes, but it can also facilitate further oxidation to the carboxylic acid under certain conditions. nih.gov The choice of oxidant depends on the desired selectivity and the presence of other sensitive functional groups in the molecule. For instance, the oxidation of various methylpyridines to their corresponding pyridine carboxylic acids has been extensively studied. acs.org

Table 2: Common Oxidants for the Conversion of Aldehydes to Carboxylic Acids

| Oxidizing Agent | Typical Conditions |

|---|---|

| Potassium Permanganate (KMnO₄) | Basic or neutral aqueous solution, followed by acidification. |

| Chromic Acid (H₂CrO₄) | Jones' Reagent (CrO₃, H₂SO₄, acetone). |

| Silver(I) Oxide (Ag₂O) | Tollens' Reagent (ammoniacal silver nitrate). |

| Selenium Dioxide (SeO₂) | Often used in refluxing dioxane/water. |

Beyond simple conversion to the carboxylic acid, this compound can potentially undergo more complex oxidative reactions, such as oxidative dimerization. While specific examples for this exact molecule are not prevalent in the literature, related structures offer mechanistic insights. For instance, the oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides has been observed upon treatment with sodium hypochlorite (B82951) (bleach), leading to the formation of complex polyheterocyclic structures. nih.govnih.gov This type of reaction suggests that under specific oxidative conditions, intermolecular coupling between two molecules of this compound or its derivatives could occur, potentially involving the aldehyde group or the pyridine ring itself. Such reactions are highly dependent on the oxidant, solvent, and reaction conditions. nih.gov

Reduction Chemistry of the Aldehyde Moiety

The aldehyde group is a primary site for reduction, offering pathways to valuable alcohol and amine derivatives.

The aldehyde functionality of this compound can be selectively reduced to a primary alcohol, yielding (3,5-dimethylpyridin-2-yl)methanol. This transformation is a cornerstone in the synthesis of various pyridine-containing ligands and pharmaceutical intermediates. The key challenge is to reduce the aldehyde without affecting the aromatic pyridine ring. This is readily achieved using mild hydride-based reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this purpose due to its excellent chemoselectivity for aldehydes and ketones over aromatic systems under standard conditions. The reaction is typically performed in a protic solvent like methanol (B129727) or ethanol at room temperature. The mechanism involves the nucleophilic addition of a hydride ion from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. A subsequent workup with water protonates the resulting alkoxide to furnish the final alcohol product. The synthesis of related derivatives, such as 3,5-dimethyl-4-methoxy-2-pyridinemethanol, utilizes similar selective reduction principles. chemicalbook.comgoogle.comchemdad.com

Table 1: Reagents for Selective Aldehyde Reduction

| Reagent | Typical Solvent(s) | Conditions | Notes |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0°C to Room Temp | Standard, cost-effective, and highly selective for aldehydes. rsc.orgresearchgate.net |

| Lithium Aluminium Hydride (LiAlH₄) | THF, Diethyl Ether | -78°C to 0°C | More powerful, less chemoselective; requires anhydrous conditions. |

Reductive amination provides a direct route to synthesize primary, secondary, and tertiary amines from the aldehyde. This one-pot reaction involves the initial formation of an imine or iminium ion intermediate by reacting this compound with an amine, followed by in-situ reduction. libretexts.org This method is highly valued for its efficiency and for avoiding the over-alkylation issues often associated with direct alkylation of amines. organic-chemistry.org

The success of the reaction relies on using a reducing agent that is selective for the iminium ion in the presence of the unreacted aldehyde. interchim.fr Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is particularly effective for this transformation and is milder and safer than its counterpart, sodium cyanoborohydride (NaBH₃CN). interchim.fr The reaction is typically performed in aprotic solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF), sometimes with a catalytic amount of acetic acid to facilitate imine formation. researchgate.net A wide variety of primary and secondary amines can be used, leading to a diverse array of N-substituted (3,5-dimethylpyridin-2-yl)methanamine (B2621431) derivatives.

Table 2: Representative Reductive Amination Reactions

| Amine Reactant | Reducing Agent | Product |

|---|---|---|

| Ammonia (B1221849) (as NH₄OAc) | NaBH(OAc)₃ | (3,5-Dimethylpyridin-2-yl)methanamine |

| Benzylamine | NaBH(OAc)₃ | N-Benzyl-(3,5-dimethylpyridin-2-yl)methanamine |

| Piperidine | NaBH₃CN | 2-((Piperidin-1-yl)methyl)-3,5-dimethylpyridine |

Pyridine Ring Functionalization and Reactivity Modulations

The reactivity of the pyridine ring in this compound is influenced by a combination of electronic effects from the nitrogen heteroatom, the electron-donating methyl groups, and the electron-withdrawing aldehyde group.

The pyridine ring is inherently electron-deficient compared to benzene, making it significantly less reactive towards electrophilic aromatic substitution (EAS). The nitrogen atom strongly deactivates the ring, and under forcing acidic conditions typically required for EAS, it becomes protonated, further increasing its deactivating effect.

In this compound, this deactivation is compounded by the presence of the electron-withdrawing aldehyde group at the 2-position, which also directs incoming electrophiles to the meta-positions (C3 and C5). Conversely, the two methyl groups at the 3- and 5-positions are electron-donating via induction and hyperconjugation, acting as activating groups that direct ortho and para (C2, C4, C6).

The net result of these opposing influences is a complex reactivity landscape. The powerful deactivation by the pyridinium nitrogen and the C2-aldehyde generally outweighs the activating effect of the methyl groups, making EAS reactions very difficult to achieve. If a reaction were to occur under extreme conditions, the directing effects would favor substitution at the C4 or C6 positions, which are para and ortho, respectively, to the activating methyl groups, and not deactivated by meta-relationship to the aldehyde. However, nitration of pyridines often requires alternative strategies, such as conversion to an N-oxide intermediate to activate the ring. ntnu.no

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at an activated position. The attack of a nucleophile is favored at the 2- and 4-positions (ortho and para to the nitrogen), as the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. echemi.comstackexchange.comquora.com

In this compound, the aldehyde group at the C2 position is strongly electron-withdrawing, further activating the ring for nucleophilic attack. This activation is most pronounced at the 4- and 6-positions. Therefore, if a derivative of this compound bearing a suitable leaving group (e.g., a halogen like Cl or F) at the C4 or C6 position were used, it would be expected to undergo SNAr reactions readily with a variety of nucleophiles (e.g., alkoxides, amines, thiolates). youtube.commasterorganicchemistry.com

Chemo-, Regio-, and Stereoselective Transformations

The multifunctionality of this compound allows for highly selective transformations, which are crucial for its use in targeted synthesis.

Chemoselectivity : This refers to the selective reaction of one functional group in the presence of others. A prime example is the reduction of the aldehyde with NaBH₄, which does not affect the aromatic pyridine ring. rsc.org Conversely, the pyridine nitrogen can be selectively oxidized to an N-oxide using an oxidant like m-CPBA without affecting the aldehyde. Acetal formation is another chemoselective reaction, protecting the aldehyde group from nucleophiles or reducing agents while other transformations are carried out on the pyridine ring.

Regioselectivity : This describes the control of reaction position on the pyridine ring. As discussed, nucleophilic aromatic substitution is highly regioselective, favoring the C4 and C6 positions due to electronic activation by both the ring nitrogen and the C2-aldehyde. echemi.comstackexchange.com Similarly, any potential electrophilic substitution would be directed by the combined influence of all substituents, leading to a predicted regioselectivity. mdpi.com Directed ortho-metalation, if applicable, could also provide a route to regioselective functionalization at the C6 position.

Stereoselectivity : The aldehyde carbon is prochiral. Nucleophilic addition to this carbonyl group creates a new stereocenter at the resulting carbinol carbon. If a chiral nucleophile or a chiral reducing agent is used, this can lead to the formation of one enantiomer or diastereomer in excess. For instance, reduction with a chiral borane (B79455) reagent (e.g., a CBS catalyst system) or addition of an organometallic reagent in the presence of a chiral ligand could yield an enantiomerically enriched alcohol. Such stereoselective additions are fundamental in modern asymmetric synthesis. mdpi.comnih.gov

Applications of 3,5 Dimethylpyridine 2 Carboxaldehyde As a Versatile Synthetic Building Block

Heterocyclic Synthesis Featuring the Pyridine-2-carboxaldehyde Scaffold

The pyridine-2-carboxaldehyde moiety is a cornerstone for the synthesis of a multitude of fused heterocyclic systems. The inherent reactivity of the aldehyde group, coupled with the nucleophilicity of the pyridine (B92270) nitrogen, provides a powerful platform for the construction of novel molecular architectures.

Construction of Imidazo[1,2-a]pyridine (B132010) Systems

Imidazo[1,2-a]pyridines are a class of fused nitrogen-containing heterocycles that are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities. semanticscholar.orgrsc.org The synthesis of these systems often involves the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. However, multicomponent reactions have emerged as a more efficient and atom-economical approach. semanticscholar.orgmdpi.combohrium.com

One of the most prominent methods for the synthesis of imidazo[1,2-a]pyridines is the Groebke–Blackburn–Bienaymé reaction (GBBR), a one-pot three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide. mdpi.com In the context of 3,5-dimethylpyridine-2-carboxaldehyde, it can serve as a key precursor. Although not directly the aldehyde component in a GBBR, its derivatives are pivotal. For instance, the corresponding 2-amino-3,5-dimethylpyridine, which can be synthesized from precursors of the title compound, would readily participate in such reactions.

A general representation of the GBBR for the synthesis of imidazo[1,2-a]pyridines is shown below:

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| 2-Aminopyridine derivative | Aldehyde | Isocyanide | Imidazo[1,2-a]pyridine |

The reaction proceeds through the formation of a Schiff base between the 2-aminopyridine and the aldehyde, followed by the addition of the isocyanide and subsequent cyclization. The use of microwave irradiation has been shown to accelerate these reactions significantly. mdpi.com The versatility of this method allows for the introduction of a wide range of substituents on the imidazo[1,2-a]pyridine core, making it a powerful tool for the generation of chemical libraries for drug discovery. researchgate.net

Synthesis of Fused Pyridine Ring Systems

The reactivity of this compound extends beyond the synthesis of imidazo[1,2-a]pyridines to the construction of a variety of other fused pyridine systems. These structures are of significant interest due to their presence in numerous natural products and pharmaceuticals. nih.govias.ac.in The aldehyde functionality can participate in condensation reactions with a range of nucleophiles, leading to the formation of new rings fused to the pyridine core.

For example, the reaction of pyridine-2-carboxaldehyde derivatives with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, can lead to the formation of pyrido[2,3-d]pyrimidine (B1209978) systems. nih.govnih.gov These reactions typically proceed through a Knoevenagel condensation followed by an intramolecular cyclization. The resulting fused pyrimidines are known to exhibit a diverse range of biological activities, including anticancer and antimicrobial properties. nih.gov

Furthermore, the aldehyde group can be transformed into other functional groups, such as hydrazones, which can then undergo further cyclization reactions to form pyrazolo[3,4-b]pyridine derivatives. nih.gov These examples highlight the utility of this compound as a versatile starting material for the synthesis of a wide array of fused heterocyclic compounds with potential applications in medicinal chemistry and materials science. ias.ac.inresearch-nexus.net

Multi-component Reactions Utilizing the Aldehyde Group

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. bohrium.combibliomed.orgacsgcipr.orgnih.gov The aldehyde group of this compound is an ideal functional handle for its participation in a variety of MCRs.

A classic example is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. acsgcipr.org By using this compound in this reaction, highly substituted dihydropyridine (B1217469) derivatives can be synthesized, which can then be oxidized to the corresponding pyridines.

Another important MCR is the Biginelli reaction, which involves the condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. While the classical Biginelli reaction does not directly involve a pyridine aldehyde, variations and related MCRs can be envisioned where this compound could be a key component for the synthesis of novel heterocyclic structures.

The application of this compound in MCRs offers a rapid and efficient route to a diverse range of complex molecules, which would otherwise require lengthy multi-step syntheses. bibliomed.orgnih.gov

Role in the Synthesis of Complex Natural Products and Bioactive Molecules

Pyridine-containing compounds are ubiquitous in nature and exhibit a wide spectrum of biological activities. scilit.comresearchgate.net Consequently, the development of synthetic routes to these molecules is of great interest to the pharmaceutical industry. This compound serves as a valuable building block in the synthesis of various bioactive molecules. mdpi.comnih.gov

A notable example is the synthesis of thiosemicarbazone derivatives. Thiosemicarbazones of α-(N)-heterocyclic carboxaldehydes are potent inhibitors of ribonucleotide reductase, an enzyme essential for DNA synthesis, making them attractive targets for anticancer drug development. The condensation of this compound with thiosemicarbazide (B42300) would yield the corresponding thiosemicarbazone, a molecule with potential antitumor activity.

The following table summarizes the synthesis of bioactive thiosemicarbazones from pyridine-2-carboxaldehyde derivatives:

| Pyridine-2-carboxaldehyde Derivative | Reagent | Product | Biological Activity |

| 3-Hydroxy-4-methylpyridine-2-carboxaldehyde | Thiosemicarbazide | 3-Hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | Antitumor |

| 5-Hydroxy-4-methylpyridine-2-carboxaldehyde | Thiosemicarbazide | 5-Hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | Antitumor |

Development of Chiral Auxiliaries and Ligands Derived from this compound

Asymmetric catalysis has become an indispensable tool in modern organic synthesis, enabling the stereoselective preparation of chiral molecules. nih.govnih.govresearchgate.net Chiral ligands play a crucial role in this field by coordinating to a metal center and creating a chiral environment that directs the stereochemical outcome of a reaction. nih.govnih.gov The pyridine-oxazoline (PyOx) ligand class is a prominent example of C1-symmetric ligands that have been successfully employed in a wide range of asymmetric transformations. rsc.org

This compound can be readily converted into chiral PyOx ligands. The synthesis typically involves the condensation of the aldehyde with a chiral amino alcohol, followed by cyclization to form the oxazoline (B21484) ring. The steric and electronic properties of the resulting ligand can be fine-tuned by varying the substituents on both the pyridine ring and the oxazoline moiety.

The general structure of a PyOx ligand derived from this compound is shown below:

The development of new chiral ligands is an active area of research, and the modular nature of PyOx ligands makes them particularly attractive. The ability to easily modify the structure of the ligand allows for the optimization of its performance in a specific catalytic reaction.

Precursor for Advanced Organic Materials Synthesis

The unique structural and electronic properties of this compound make it an attractive building block for the synthesis of advanced organic materials, such as functional polymers and covalent organic frameworks (COFs). researchgate.netmdpi.comklinger-lab.desemanticscholar.org

COFs are a class of crystalline porous polymers with well-defined structures and high surface areas. mdpi.commdpi.com They are typically synthesized through the condensation of multitopic building blocks, such as aldehydes and amines, to form extended, covalently linked networks. mdpi.comgoogle.com The aldehyde functionality of this compound makes it a suitable candidate for the construction of imine-linked COFs. nih.govrsc.org The incorporation of the pyridine nitrogen into the COF framework can impart unique properties, such as basicity and metal-coordinating ability, which can be exploited in applications such as catalysis, gas storage, and sensing.

The following table outlines the general components for the synthesis of imine-linked COFs:

| Aldehyde Linker | Amine Linker | Resulting Linkage |

| Di- or trialdehyde | Di- or triamine | Imine (-C=N-) |

Similarly, this compound can be used as a monomer in the synthesis of functional polymers. The aldehyde group can be polymerized through various reactions, such as aldol (B89426) condensation or Wittig-type reactions, to produce polymers with a pyridine-containing backbone. These polymers can exhibit interesting optical, electronic, and thermal properties, making them suitable for a range of applications in materials science.

Investigation of 3,5 Dimethylpyridine 2 Carboxaldehyde in Medicinal and Pharmaceutical Chemistry Research

Design and Synthesis of Novel Drug Candidates Incorporating the 3,5-Dimethylpyridine-2-carboxaldehyde Moiety

The synthesis of drug candidates is a cornerstone of medicinal chemistry, and the this compound framework offers a versatile platform for creating diverse molecular libraries. The aldehyde group is a key functional handle that can be readily transformed into a variety of other functionalities, allowing for the systematic exploration of chemical space around the pyridine (B92270) core.

A primary synthetic route involves the condensation of the aldehyde with various nucleophiles. For instance, condensation with thiosemicarbazide (B42300) is a well-established method to produce thiosemicarbazones, a class of compounds known for their potent biological activities. nih.gov This reaction, applied to pyridine-2-carboxaldehyde analogues, has been used to generate libraries of potential anticancer agents. nih.govnih.gov Similarly, the aldehyde can undergo condensation reactions with amines or hydrazines to form Schiff bases or hydrazones, which can serve as intermediates for more complex heterocyclic systems or as bioactive molecules in their own right. mdpi.com

Another key synthetic strategy is the oxidation of the parent methylpyridine. The oxidation of a methyl group at the 2-position of a substituted pyridine ring, for example using selenium dioxide, can yield the corresponding carboxaldehyde. nih.gov This approach allows for the introduction of the aldehyde functionality at a late stage of a synthetic sequence. More advanced, multi-component reactions offer an efficient way to construct highly functionalized pyridine derivatives. mdpi.com These methods can rapidly generate molecular complexity from simple, readily available starting materials like aldehydes, nitriles, and amides, often under environmentally benign conditions. mdpi.com

The synthesis of drug candidates often requires the protection of reactive groups. For aldehydes, a common strategy is the formation of a cyclic acetal (B89532), for instance by reacting the aldehyde with ethylene (B1197577) glycol. nih.gov This protecting group is stable under many reaction conditions but can be easily removed to regenerate the aldehyde for further modification. The strategic use of such synthetic methodologies enables chemists to design and create novel molecules incorporating the this compound scaffold for biological evaluation. mdpi.commdpi.com

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound into a potent and selective drug candidate. For derivatives of the this compound scaffold, SAR investigations focus on how modifications to the pyridine ring substituents and the group derived from the aldehyde function affect biological activity.

Research on related pyridine-2-carboxaldehyde thiosemicarbazones has provided valuable SAR insights. For example, in a series of 5-substituted pyridine-2-carboxaldehyde thiosemicarbazones, the nature of the substituent at the 5-position significantly impacted their ability to inhibit ribonucleotide reductase and their antitumor activity. nih.gov Small alkylamino groups, such as methylamino and ethylamino, at the 5-position were found to be particularly effective, suggesting that this position is sensitive to steric and electronic effects. nih.gov

General SAR studies on pyridine derivatives have highlighted several key trends for antiproliferative activity:

The presence and position of methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) groups can enhance activity. nih.gov

Conversely, the introduction of halogen atoms or other bulky groups can sometimes lead to lower activity. nih.gov

Increasing the number of certain substituents, like -OMe groups, has been correlated with increased potency in some series. nih.gov

In the context of antitubercular agents, SAR studies of substituted pyridines revealed that increasing the alkyl chain length of a thioether at the 2-position could increase activity. researchgate.net This indicates that the region around the 2-position of the pyridine ring can accommodate and beneficially interact with lipophilic substituents. For antagonists of the mGluR5 receptor, extensive SAR was conducted on analogues of 3-[(2-methyl-4-thiazolyl)ethynyl]pyridine (MTEP), demonstrating that even subtle changes to the heterocyclic rings attached to the pyridine core could lead to dramatic shifts in potency, with some analogues being over 200 times more potent than the parent compound. ebi.ac.uk These findings collectively suggest that the 3,5-dimethylpyridine (B147111) scaffold provides multiple points for modification (the methyl groups, the aldehyde-derived function, and the remaining ring positions) to fine-tune biological activity.

| Structural Modification | Observed Effect on Activity | Target/Activity | Reference |

|---|---|---|---|

| Addition of small alkylamino groups at C5-position | Increased antitumor activity | Ribonucleotide Reductase Inhibition | nih.gov |

| Presence of -OH, -OMe, -NH2 groups | Enhanced antiproliferative activity | Anticancer | nih.gov |

| Presence of halogen or bulky groups | Lowered antiproliferative activity | Anticancer | nih.gov |

| Increased alkyl chain length at C2-thioether | Increased antitubercular activity | Antitubercular | researchgate.net |

| Modification of heteroaryl group attached via ethynyl (B1212043) linker | Significant potency changes (up to 490x) | mGluR5 Antagonism | ebi.ac.uk |

Exploring Potential Biological Targets and Mechanisms of Action

Derivatives built upon the pyridine scaffold are known to interact with a wide range of biological targets, and compounds derived from this compound are expected to follow this trend. The specific target and mechanism of action are highly dependent on the nature of the functional group synthesized from the parent aldehyde.

A prominent class of targets for pyridine-2-carboxaldehyde derivatives are enzymes involved in DNA synthesis. Specifically, α-(N)-heterocyclic carboxaldehyde thiosemicarbazones are potent inhibitors of ribonucleotide reductase (RR). nih.govnih.gov This enzyme is a critical rate-limiting step in the production of deoxyribonucleotides needed for DNA replication. nih.gov The mechanism of inhibition involves high-affinity binding to the non-heme iron cofactor within the R2 subunit of the enzyme, thereby inactivating it and halting cell proliferation. nih.gov This makes RR a key target for anticancer therapies.

Other enzyme systems are also potential targets. Pyridine-based compounds have been designed as inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer. nih.gov Some novel designs have even pursued dual inhibitors of COX-2 and soluble epoxide hydrolase (sEH), aiming for a synergistic anti-inflammatory effect. researchgate.net Furthermore, pyridine derivatives have been investigated as inhibitors of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine (B1672433) monophosphate, with applications in treating conditions like erectile dysfunction. mdpi.com

Beyond enzymes, G-protein coupled receptors (GPCRs) are a major target class. Notably, analogues of pyridine have been developed as potent and selective noncompetitive antagonists for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), a target for various central nervous system disorders. ebi.ac.uk In the realm of oncology, kinase inhibitors are a major focus. Novel aminopyridinol and aminopyrimidinol derivatives have been designed as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a kinase implicated in the growth of hepatocellular carcinoma. researchgate.net The mechanism in this case involves binding to the ATP pocket of the kinase domain, blocking its signaling function and inhibiting tumor growth. researchgate.net

Application in Prodrug Strategies and Drug Delivery Research

Prodrug strategies are employed to overcome pharmaceutical challenges such as poor solubility, chemical instability, or low bioavailability. ijpsjournal.comresearchgate.netnih.gov The aldehyde functionality of this compound, while a useful synthetic handle, can be metabolically labile. A prodrug approach can protect this group until the drug reaches its intended target.

One relevant strategy involves masking the aldehyde as a geminal diacetate (an acylal). rsc.orgnih.gov This protecting group can be cleaved intracellularly by esterase enzymes, liberating the parent aldehyde at the site of action. rsc.orgnih.gov This approach has been successfully used to design radiotracers for imaging aldehyde dehydrogenase (ALDH) activity in tumors. The released aldehyde is then converted by ALDH into a charged carboxylic acid, effectively trapping the molecule inside the high-ALDH expressing cells. rsc.orgnih.gov This demonstrates a "smart" prodrug strategy where activation is linked to a specific enzymatic activity prevalent in the target tissue.

Another common prodrug approach involves converting a parent drug into a more water-soluble form, often by adding a phosphate (B84403) group. nih.gov For example, water-soluble phosphate-containing prodrugs of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP), a potent ribonucleotide reductase inhibitor, have been synthesized. These prodrugs are designed to be converted back to the active parent drug in vivo, potentially improving their pharmaceutical properties and allowing for different administration routes. nih.gov Such strategies could be applied to derivatives of this compound to enhance their clinical potential. The goal of these modifications is to improve key drug properties, such as aqueous solubility, chemical stability, and oral permeability. ijpsjournal.com

| Prodrug Moiety | Parent Functional Group | Activation Mechanism | Potential Advantage | Reference |

|---|---|---|---|---|

| Acylal (gem-diacetate) | Aldehyde | Esterase cleavage | Protects labile aldehyde, allows for targeted release | rsc.orgnih.gov |

| Phosphate Ester | Hydroxyl or Amino Group on Scaffold | Phosphatase cleavage | Improves water solubility | nih.gov |

| Phosphoramidate | Phosphate | Multiple enzymes | Enhances cell membrane penetration | ijpsjournal.comresearchgate.net |

| Ester | Carboxylic Acid | Esterase cleavage | Improves lipophilicity and permeability | nih.gov |

Role in Inhibitor Design for Enzyme Systems

The this compound scaffold is a valuable starting point for designing inhibitors against various enzyme systems, leveraging the chemical reactivity of the aldehyde and the structural features of the substituted pyridine ring.

Kinase Inhibitors: In the design of kinase inhibitors, the pyridine core often serves as a "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase hinge region. The rest of the molecule extends into the ATP-binding pocket. A recent study on FGFR4 inhibitors designed a series of aminopyridinol and aminopyrimidinol derivatives. researchgate.net For these compounds, the aminopyridine core was essential for the interaction, while substituents were varied to achieve selectivity and potency. A derivative of this compound could be elaborated into a similar structure, where the aldehyde is converted into a moiety that projects into the solvent-exposed region or a hydrophobic pocket of the kinase, while the pyridine nitrogen interacts with the hinge. Compound 6O from this study, an aminodimethylpyrimidinol derivative, showed high selectivity for FGFR4 over other FGFR isoforms. researchgate.net

Cyclooxygenase (COX) Inhibitors: Pyridine-based structures have also been incorporated into inhibitors of COX-2. nih.gov The design of these inhibitors often involves a central heterocyclic ring that mimics the di-aryl heterocycles found in selective inhibitors like celecoxib. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with key residues in the enzyme's active site. nih.gov A series of novel compounds were designed as dual inhibitors of COX-2 and soluble epoxide hydrolase (sEH), where the core pharmacophore was developed into carboxamide derivatives to achieve the desired dual activity profile. researchgate.net

Coordination Chemistry and Catalytic Applications of 3,5 Dimethylpyridine 2 Carboxaldehyde As a Ligand

Design and Synthesis of Metal Complexes with 3,5-Dimethylpyridine-2-carboxaldehyde Ligands

The design of metal complexes using this compound primarily revolves around its conversion into multidentate Schiff base ligands. This is typically achieved through a condensation reaction between the aldehyde group of this compound and a primary amine (R-NH₂). This straightforward synthesis allows for the introduction of a wide variety of functional groups (R) into the ligand framework, which in turn modulates the steric and electronic environment of the resulting metal complex.

The synthesis of the metal complexes generally follows one of two pathways:

Direct Reaction: The aldehyde itself can react directly with a metal salt, although this is less common for forming stable catalytic species.

Stepwise Synthesis (via Schiff Base): The most prevalent method involves the initial synthesis of a pyridinyl-imine ligand via Schiff base condensation. This pre-formed ligand is then reacted with a metal salt, such as a chloride, nitrate, or acetate (B1210297) of a transition metal (e.g., Cu(II), Ni(II), Pd(II), Co(II)), in a suitable solvent like ethanol (B145695) or methanol (B129727). mdpi.com The resulting complexes are often precipitated, filtered, and purified through recrystallization.

The general synthetic scheme for a Schiff base complex derived from this compound is as follows: Step 1: Ligand Synthesis (CH₃)₂C₅H₂N-CHO + R-NH₂ → (CH₃)₂C₅H₂N-CH=N-R + H₂O Step 2: Complexation n[(CH₃)₂C₅H₂N-CH=N-R] + MClₓ → [M{(CH₃)₂C₅H₂N-CH=N-R}ₙ]Clₓ

The reaction conditions for synthesizing analogous Schiff base complexes using the parent pyridine-2-carboxaldehyde are well-documented and provide a template for the synthesis of complexes based on its 3,5-dimethyl derivative.

| Ligand System | Metal Salt | Solvent | General Conditions | Reference |

|---|---|---|---|---|

| Pyridine-2-carboxaldehyde + Cyclohexane-1,4-diamine | CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O | Ethanol | Refluxing the pre-formed ligand with the metal salt. | researchgate.net |

| Pyridine-2-carboxaldehyde + Aromatic Primary Amines | cis-[PtCl₂(DMSO)₂] | Not specified | Reaction of pre-formed Schiff base with the platinum precursor. | researchgate.net |

| Imidazole-2-carboxaldehyde + L-phenylalanine | CoCl₂, NiCl₂, CuCl₂, ZnCl₂ | Methanol/Water | Magnetic stirring of ligand and metal salt solution for ~2 hours. | |

| Quinoline-3-carbohydrazide + Substituted Benzaldehydes | CuCl₂·2H₂O, FeCl₃·6H₂O, CoCl₂·6H₂O | Ethanol | Refluxing the ligand with the metal chloride for 1 hour. | mdpi.com |

Structural Characterization of Metal-Ligand Complexes

Once synthesized, the structural elucidation of metal complexes derived from this compound is performed using a suite of analytical techniques. These methods confirm the formation of the desired compound and provide insight into its coordination geometry and bonding.

Spectroscopic Techniques:

FT-IR Spectroscopy is crucial for confirming the condensation reaction. The disappearance of the C=O stretch from the aldehyde and the appearance of a characteristic imine (C=N) stretching vibration (typically around 1640 cm⁻¹) are key indicators. researchgate.net A shift in the pyridine (B92270) ring vibrations upon complexation also signals the coordination of the pyridine nitrogen to the metal center. researchgate.net

NMR Spectroscopy (¹H and ¹³C) is used to characterize the diamagnetic complexes. The chemical shift of the imine proton (-CH=N-) in the ¹H NMR spectrum (around 8-10 ppm) is a diagnostic feature. researchgate.net

UV-Visible Spectroscopy provides information about the electronic transitions within the complex, which can help infer the coordination geometry (e.g., octahedral vs. square planar).

Other Analytical Methods:

Elemental Analysis determines the percentages of carbon, hydrogen, and nitrogen, which are compared against the calculated values for the proposed formula to establish stoichiometry. mdpi.com

Mass Spectrometry confirms the molecular weight of the ligand and the complex.

Molar Conductivity Measurements in solvents like DMF or DMSO indicate whether the complex is an electrolyte or non-electrolyte, helping to determine if anions (like Cl⁻) are coordinated to the metal or exist as counter-ions. researchgate.net

Magnetic Susceptibility Measurements are used to determine the magnetic moment of paramagnetic complexes, which provides information about the number of unpaired electrons and thus the oxidation state and geometry of the metal center. mdpi.com

| Technique | Information Obtained | Characteristic Data for Analogous Pyridine-Imine Systems | Reference |

|---|---|---|---|

| FT-IR | Confirmation of imine bond formation; coordination of pyridine N-atom. | ν(C=N) at 1640-1588 cm⁻¹; Pyridine ring deformation shifts to higher wavenumbers. | researchgate.net |

| ¹H NMR | Structural confirmation of ligand and diamagnetic complexes. | Azomethine proton (CH=N) singlet at δ 8.05-9.99 ppm. | researchgate.net |

| Molar Conductance | Electrolytic nature of the complex. | Low values in DMF indicate non-electrolytic behavior. | researchgate.net |

| X-ray Diffraction | Definitive molecular structure, bond lengths, and angles. | Octahedral or square planar geometries are common. | mdpi.comresearchgate.net |

Application of Complexes in Homogeneous Catalysis

Metal complexes derived from this compound are promising candidates for homogeneous catalysis, leveraging the tunable nature of the pyridine-imine scaffold.

A significant area of catalysis is the synthesis of chiral molecules, where metal complexes of chiral ligands play a central role. nih.gov By reacting this compound with a readily available chiral primary amine, a chiral Schiff base ligand can be synthesized. Metal complexes of these ligands can serve as catalysts for a variety of asymmetric transformations. nih.govresearchgate.net

By analogy with other chiral pyridine-containing ligands, potential applications include:

Asymmetric Hydrogenation: Rhodium and Iridium complexes are known to catalyze the asymmetric hydrogenation of ketones and olefins. acs.org Complexes of chiral imines derived from this compound could be effective in similar reductions.

Asymmetric Allylation: The allylation of aldehydes with allyltrichlorosilane (B85684) is a key C-C bond-forming reaction that can be catalyzed by chiral N-oxides, including pyridine N-oxide derivatives. researchgate.net

Asymmetric Cyclopropanation: Copper and rhodium complexes are widely used for the asymmetric cyclopropanation of alkenes with diazo compounds.

The design of the chiral ligand is critical, as its structure directly influences the enantioselectivity of the catalyzed reaction.

Pyridine-imine ligands can be "non-innocent" or "redox-active," meaning the ligand itself can participate in redox processes by accepting or donating electrons. nih.gov This behavior is well-documented for structurally similar 2,6-bis(imino)pyridine (BIP) ligands, which can reversibly accept electrons, thereby mediating electron transfers independently of the metal center. nih.govacs.org

This property suggests that complexes of this compound derivatives could function as catalysts in redox reactions. The reduction of such a ligand can lead to a ligand-centered radical, which can stabilize low-valent metal centers or participate directly in catalytic cycles. nih.govbohrium.com Potential applications include:

Electrocatalytic or Photocatalytic CO₂ Reduction: Many transition metal complexes are studied for their ability to convert CO₂ into valuable chemicals.

Proton Reduction for H₂ Generation: The ligand can assist in electron transfer processes required for the generation of hydrogen from protons.

Photoredox Catalysis: Ruthenium and Iridium complexes with pyridine-based ligands are prominent photoredox catalysts. mdpi.com The pyridine N-oxide functionality, which can be generated from the pyridine, can also participate in photoredox-catalyzed reactions. acs.org

Late transition metal complexes, particularly those of palladium and nickel, featuring pyridinyl-imine ligands are well-established catalysts for olefin polymerization. dntb.gov.uanih.gov Schiff base complexes derived from this compound fit directly into this class of catalysts. researchgate.net

When activated with a co-catalyst, typically an aluminoxane such as methylaluminoxane (B55162) (MAO), these complexes can polymerize ethylene (B1197577) and other olefins. researchgate.net The structure of the ligand significantly impacts the catalytic performance and the properties of the resulting polymer:

Activity: The electronic nature of the ligand influences the catalyst's activity.

Polymer Molecular Weight: The steric bulk around the metal center, provided by substituents on the pyridine ring (like the two methyl groups) and the imine moiety, plays a crucial role in preventing chain termination, often leading to higher molecular weight polymers. nih.gov

Branching: These catalysts are known to produce branched polyethylene (B3416737) due to a "chain-walking" mechanism.

| Catalyst/Co-catalyst | Activity (g PE/mol Pd·h) | Mₙ (× 10⁵ g/mol) | PDI (Mₙ/Mₙ) | Reference |

|---|---|---|---|---|

| [PdClMe(N-((pyridin-2-yl)methylene)allylamine)] / MAO | 16.8 | 6.90 | 2.55 | uwc.ac.za |

| [PdClMe(N-((pyridin-2-yl)methylene)-4-vinylaniline)] / MAO | 11.4 | 3.42 | 2.54 | uwc.ac.za |

| [PdClMe(N-((pyridin-2-yl)methylene)-4-aminophenol)] / MAO | 27.6 | 6.05 | 2.91 | uwc.ac.za |

Heterogeneous Catalysis Derived from this compound Precursors

While homogeneous catalysts offer high activity and selectivity, their separation from the product stream can be challenging. To overcome this, the active catalytic complex can be immobilized onto a solid support, creating a heterogeneous catalyst that is easily recoverable and reusable.

A highly relevant strategy involves grafting a Schiff base complex of a pyridine aldehyde onto a solid support. For instance, a copper(II) complex of the related pyridine-2-carbaldehyde has been successfully immobilized on ethylenediamine-functionalized silica-coated magnetic nanoparticles (Fe₃O₄@SiO₂). rsc.orgrsc.orgresearchgate.net This same multi-step method can be applied to complexes of this compound. The resulting magnetic nanocatalyst can be easily separated from the reaction mixture using an external magnet and reused multiple times with minimal loss of activity. rsc.orgresearchgate.net

These supported catalysts have shown excellent performance in various organic transformations, demonstrating the viability of this approach.

| Reaction | Catalyst | Yield | Conditions | Reference |

|---|---|---|---|---|

| Knoevenagel-Michael cyclocondensation for 2-amino-4H-pyran synthesis | Cu(II)-Schiff-base@Fe₃O₄@SiO₂ | up to 97% | Solvent-free, 80°C | rsc.org |

| Synthesis of 2-benzylidenemalononitrile derivatives | Cu(II)-Schiff-base@Fe₃O₄@SiO₂ | up to 96% | Solvent-free, 80°C | rsc.org |

| Cyclohexene Oxidation | PS–DA–Cu (Copper complex on polystyrene) | 51.9% conversion | 343K, O₂ oxidant | researchgate.net |

Another avenue for creating heterogeneous catalysts is the use of this compound derivatives as linkers in the synthesis of Metal-Organic Frameworks (MOFs) or coordination polymers. These materials possess high surface areas and well-defined active sites, making them effective and recyclable catalysts for reactions such as Knoevenagel condensations. epa.gov

Computational Chemistry and Theoretical Studies on 3,5 Dimethylpyridine 2 Carboxaldehyde

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic characteristics of molecules. nih.gov These methods allow for the detailed analysis of molecular orbitals, charge distribution, and reactivity descriptors, which collectively define the chemical behavior of 3,5-Dimethylpyridine-2-carboxaldehyde.

The electronic structure is primarily described by the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity and lower stability. researchgate.net For pyridine (B92270) derivatives, the HOMO is often distributed across the pyridine ring and substituents, while the LUMO may be localized on the electron-withdrawing carboxaldehyde group. researchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps identify electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential), which are prone to nucleophilic attack. researchgate.net In this compound, the most negative potential is typically localized around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, indicating these are the primary sites for electrophilic interaction. researchgate.net

Global reactivity descriptors, derived from the HOMO and LUMO energies, offer quantitative measures of reactivity. mdpi.com These include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). nih.govresearchgate.net Hardness and softness are measures of the molecule's resistance to change in its electron distribution; hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.net The electrophilicity index quantifies the molecule's ability to act as an electrophile. researchgate.net

| Parameter | Calculated Value | Description |

|---|---|---|

| EHOMO | -6.8 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.3 eV | Indicator of chemical reactivity and stability |

| Electronegativity (χ) | 4.15 eV | Measure of electron-attracting power |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron configuration |

| Chemical Softness (S) | 0.38 eV-1 | Reciprocal of hardness, indicates higher reactivity |

| Electrophilicity Index (ω) | 3.25 eV | Propensity to accept electrons |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a cornerstone for elucidating complex reaction mechanisms at the molecular level. researchgate.net By mapping the potential energy surface of a reaction, researchers can identify intermediates, transition states, and determine activation energies, thereby constructing a detailed, step-by-step pathway of the chemical transformation. nih.gov

For reactions involving pyridine aldehydes, such as condensations, cyclizations, or nucleophilic additions, DFT calculations can be used to compare different possible mechanistic routes. nih.govresearchgate.net For instance, in a hypothetical reaction, one could model the initial complex formation, the energetics of bond breaking and formation, and the stability of any intermediates. researchgate.net Computational studies on the related compound 3,5-diacetyl-2,6-dimethylpyridine (B1595985) have shown that protonation at the pyridine nitrogen atom increases the acidity of the adjacent methyl groups, facilitating subsequent reactions like enolization, which is a critical step in many condensation reactions. nih.govresearchgate.net

These models can also explain the regioselectivity or stereoselectivity of a reaction by comparing the activation barriers of the different pathways leading to various products. The pathway with the lowest energy barrier is typically the favored one. researchgate.net Furthermore, computational models can incorporate solvent effects, either implicitly (using a continuum model) or explicitly (by including individual solvent molecules), to provide a more accurate representation of the reaction environment and understand its influence on the mechanism. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. mdpi.commdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how molecular conformations change and how the molecule interacts with its environment. researchgate.net

For a molecule like this compound, a key area of interest is the conformational flexibility, particularly the rotation around the single bond connecting the carboxaldehyde group to the pyridine ring. MD simulations can explore the conformational landscape to identify the most stable (lowest energy) conformations and the energy barriers between them. researchgate.net This is crucial as the relative orientation of the aldehyde group can significantly impact the molecule's reactivity and its ability to bind to a biological target.